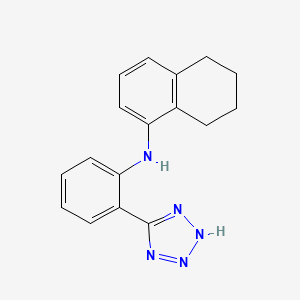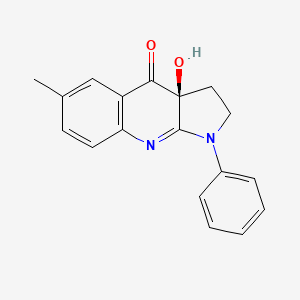![molecular formula C23H26FNO4 B1667193 3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid CAS No. 262433-54-5](/img/structure/B1667193.png)
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid
Overview
Description
BMS 270394 is a synthetic compound that belongs to the class of retinobenzoic acids, also known as arotinoids. It is a selective agonist for the retinoic acid receptor gamma (RARγ), which is one of the three subtypes of retinoic acid receptors, the other two being retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ). BMS 270394 has been proposed for use in the oral treatment of acne and in the prevention of the progression of precancerous lesions in organ transplant patients .
Mechanism of Action
Target of Action
BMS-270394, also known as ®-3-fluoro-4-(2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamido)benzoic acid, is a nuclear retinoic acid receptor (RARγ) agonist . The primary target of BMS-270394 is the RARγ subtype , which is one of the three main RAR isoforms, including RARα, RARβ, and RARγ .
Mode of Action
BMS-270394 interacts with its target, the RARγ receptor, by forming a hydrogen bond with the Met-272 sulfur atom . This interaction activates the RARγ receptor, which then selectively regulates gene expression . The active enantiomer, BMS-270394, adopts a conformation close to an energy minimum, which accounts for its biological activity .
Biochemical Pathways
The activation of the RARγ receptor by BMS-270394 influences the transcription of target genes in a ligand-dependent manner . This process plays a crucial role in the growth and differentiation of cells, leading to the acquisition of mature cell functions .
Result of Action
The activation of the RARγ receptor by BMS-270394 leads to the selective regulation of gene expression . This can influence various biological processes, including cell growth, differentiation, and homeostasis . BMS-270394 is proposed for use in the oral treatment of acne and in the prevention of the progression of precancerous lesions in organ transplant patients .
Action Environment
The action of BMS-270394 can be influenced by various environmental factors. For instance, the chiral environment generated by the target can lead to differences in the pharmacological activity of enantiomers . The active enantiomer, BMS-270394, is able to adopt a conformation close to an energy minimum in the chiral environment, which accounts for its biological activity .
Biochemical Analysis
Biochemical Properties
BMS270394 plays a significant role in biochemical reactions by interacting with the retinoic acid receptor gamma (RARγ). As an agonist, BMS270394 binds to RARγ and activates it, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis . The interaction between BMS270394 and RARγ is highly specific, with BMS270394 showing selectivity for RARγ over other retinoic acid receptor subtypes .
Cellular Effects
BMS270394 influences various cellular processes by modulating the activity of RARγ. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, BMS270394 can induce differentiation and inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment . Additionally, BMS270394 has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of BMS270394 involves its binding to the ligand-binding domain of RARγ. This binding induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate the transcription of target genes . BMS270394’s selectivity for RARγ over other receptor subtypes is attributed to its unique chemical structure, which allows for specific interactions with the receptor’s ligand-binding domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS270394 have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic processes. Long-term studies have shown that BMS270394 can maintain its effects on cellular function over extended periods, although the extent of these effects may diminish with time .
Dosage Effects in Animal Models
The effects of BMS270394 vary with different dosages in animal models. At lower doses, BMS270394 can effectively activate RARγ and induce the desired cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
BMS270394 is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with RARγ and contribute to the overall effects of BMS270394 on cellular function .
Transport and Distribution
Within cells and tissues, BMS270394 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The distribution of BMS270394 is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of BMS270394 is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows BMS270394 to effectively interact with RARγ and other biomolecules, thereby exerting its biological effects .
Preparation Methods
The synthesis of BMS 270394 involves several steps, starting from commercially available starting materials. One of the key intermediates in the synthesis is hydroxyamide, which is prepared through a coupling reaction of thioester with aniline in the presence of silver trifluoroacetate in tetrahydrofuran (THF) for 48 hours The final product, BMS 270394, is obtained after further synthetic modifications and purification steps
Chemical Reactions Analysis
BMS 270394 undergoes various chemical reactions, including:
Oxidation: BMS 270394 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BMS 270394 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
BMS 270394 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of retinoic acid receptor agonists and their interactions with other molecules.
Biology: BMS 270394 is used to investigate the role of retinoic acid receptors in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: The compound is studied for its potential therapeutic applications in treating acne, preventing the progression of precancerous lesions, and as an adjunct therapy in cancer treatment.
Industry: BMS 270394 is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Comparison with Similar Compounds
BMS 270394 is unique in its high selectivity for the retinoic acid receptor gamma (RARγ) over the other subtypes, retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ). Similar compounds include:
BMS 209641: A selective agonist for retinoic acid receptor beta (RARβ).
BMS 188649: A pure agonist for retinoid X receptor (RXR).
Trifarotene: A potent and selective retinoic acid receptor gamma (RARγ) agonist with higher selectivity compared to BMS 270394
These compounds share similar mechanisms of action but differ in their selectivity and potency towards specific retinoic acid receptor subtypes, making BMS 270394 a valuable tool for studying the specific roles of retinoic acid receptor gamma (RARγ) in various biological processes.
Properties
IUPAC Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride](/img/structure/B1667129.png)



